molecular formula C10H12O5S B2623004 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid CAS No. 333352-55-9

4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid

Cat. No.: B2623004
CAS No.: 333352-55-9
M. Wt: 244.26
InChI Key: ZFVUVKOGJFBIOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid involves several steps. One common synthetic route includes the reaction of 5-methyl-2-furoic acid with a thiol compound under specific conditions to introduce the sulfanyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in targeting specific enzymes or pathways, is ongoing.

    Industry: It finds use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar compounds to 4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(1-carboxyethylsulfanylmethyl)-5-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-5-7(3-8(15-5)10(13)14)4-16-6(2)9(11)12/h3,6H,4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVUVKOGJFBIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CSC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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